D-myo-Inositol-1,2-diphosphate (sodium salt)
Overview
Description
D-myo-Inositol-1,2-diphosphate (sodium salt): is a synthetic, pure phosphoinositol compound used primarily in signal transduction research. It is one of the many inositol phosphate isomers that can act as small, soluble second messengers in the transmission of cellular signals . This compound features two phosphate groups attached to the 1 and 2 positions of the myo-inositol ring, making it a distinctive inositol phosphate compound .
Mechanism of Action
Target of Action
D-myo-Inositol-1,2-diphosphate (sodium salt) is one of the many inositol phosphate (InsP) isomers that could act as small, soluble second messengers in the transmission of cellular signals . The primary target of this compound is the receptor of another inositol phosphate isomer, Ins (1,4,5)P3, located on the endoplasmic reticulum .
Mode of Action
The interaction of D-myo-Inositol-1,2-diphosphate (sodium salt) with its targets involves the binding of Ins (1,4,5)P3 to its receptor on the endoplasmic reticulum . This binding results in the opening of the calcium channels and an increase in intracellular calcium .
Biochemical Pathways
The most studied InsP, Ins (1,4,5)P3, is a second messenger produced in cells by phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol-4,5-biphosphate . This biochemical pathway is affected when D-myo-Inositol-1,2-diphosphate (sodium salt) is introduced. The downstream effects include the release of Ca2+ from a nonmitochondrial intracellular store in cells .
Pharmacokinetics
Its solubility in water (5 mg/ml) suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of D-myo-Inositol-1,2-diphosphate (sodium salt)'s action include the initiation of Ca2+ release when injected into Xenopus oocytes . It is 1,000-fold less potent than ins (1,4,5)p3 at initiating this release .
Biochemical Analysis
Biochemical Properties
D-myo-Inositol-1,2-diphosphate (sodium salt) interacts with various enzymes, proteins, and other biomolecules. The most studied InsP, Ins (1,4,5)P3, is a second messenger produced in cells by phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol-4,5-biphosphate . D-myo-Inositol-1,2-diphosphate (sodium salt), tested as the D/L racemic mixture, is 1,000-fold less potent than Ins (1,4,5)P3 at initiating Ca2+ release when injected into Xenopus oocytes .
Cellular Effects
D-myo-Inositol-1,2-diphosphate (sodium salt) has significant effects on various types of cells and cellular processes. Binding of Ins (1,4,5)P3 to its receptor on the endoplasmic reticulum results in opening of the calcium channels and an increase in intracellular calcium . D-myo-Inositol-1,2-diphosphate (sodium salt) influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of D-myo-Inositol-1,2-diphosphate (sodium salt) involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, including any binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
The effects of D-myo-Inositol-1,2-diphosphate (sodium salt) over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of D-myo-Inositol-1,2-diphosphate (sodium salt) vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
D-myo-Inositol-1,2-diphosphate (sodium salt) is involved in metabolic pathways, including any enzymes or cofactors that it interacts with . This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
D-myo-Inositol-1,2-diphosphate (sodium salt) is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of D-myo-Inositol-1,2-diphosphate (sodium salt) and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-myo-Inositol-1,2-diphosphate (sodium salt) typically involves the phosphorylation of myo-inositol. The process includes:
Phosphorylation Reaction: Myo-inositol is reacted with phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine. This reaction introduces phosphate groups at the desired positions on the inositol ring.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Conversion to Sodium Salt: The purified D-myo-Inositol-1,2-diphosphate is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production methods for D-myo-Inositol-1,2-diphosphate (sodium salt) follow similar synthetic routes but are scaled up to accommodate larger quantities. These methods often involve:
Batch Processing: Large-scale reactors are used to carry out the phosphorylation reaction under controlled conditions.
Continuous Flow Systems: For higher efficiency, continuous flow systems may be employed, allowing for the constant addition of reactants and removal of products.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
D-myo-Inositol-1,2-diphosphate (sodium salt) can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release inorganic phosphate groups.
Phosphorylation/Dephosphorylation: It can participate in phosphorylation and dephosphorylation reactions, which are crucial in cellular signaling pathways.
Complex Formation: It can form complexes with metal ions, which may influence its biological activity.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions under acidic or basic conditions.
Phosphorylation/Dephosphorylation: Enzymes such as kinases and phosphatases are commonly used to catalyze these reactions.
Complex Formation: Metal ions like calcium or magnesium can be used to study the formation of complexes.
Major Products Formed
Inorganic Phosphates: Resulting from hydrolysis.
Phosphorylated Derivatives: Formed through enzymatic reactions.
Metal Complexes: Formed with various metal ions.
Scientific Research Applications
D-myo-Inositol-1,2-diphosphate (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study phosphorylation reactions and the behavior of inositol phosphates.
Biology: Plays a role in investigating intracellular signaling mechanisms, particularly those involving phosphoinositide metabolism.
Medicine: Research into its potential therapeutic applications, such as modulating calcium signaling pathways.
Industry: Utilized in the development of biochemical assays and diagnostic tools
Comparison with Similar Compounds
Similar Compounds
D-myo-Inositol-1,4,5-triphosphate (InsP₃): Another inositol phosphate that plays a crucial role in calcium signaling.
D-myo-Inositol-1,3,4,5-tetrakisphosphate (InsP₄): Involved in regulating various cellular processes, including ion channel activity and membrane trafficking.
Uniqueness
D-myo-Inositol-1,2-diphosphate (sodium salt) is unique due to its specific phosphorylation pattern at the 1 and 2 positions. This configuration allows it to participate in distinct signaling pathways and interact with different molecular targets compared to other inositol phosphates .
Properties
IUPAC Name |
disodium;[(1R,2R,3S,4S,5R,6S)-2,3,4,5-tetrahydroxy-6-[hydroxy(oxido)phosphoryl]oxycyclohexyl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2.2Na/c7-1-2(8)4(10)6(18-20(14,15)16)5(3(1)9)17-19(11,12)13;;/h1-10H,(H2,11,12,13)(H2,14,15,16);;/q;2*+1/p-2/t1-,2-,3+,4+,5-,6+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYHIHUTKCMLKM-JBGYRJLXSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H]([C@@H]([C@@H]([C@@H]1O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Na2O12P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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